Glycidyl 1-naphthyl ether
Overview
Description
Synthesis Analysis
Glycidyl 1-naphthyl ether is synthesized through the ring-opening polymerization of 2-naphthyl glycidyl ether using specific catalysts like phosphazene bases. This method allows the creation of triblock copolymers with controlled molecular weights and narrow dispersities, indicating a precise control over the polymerization process (Kim et al., 2018). Another synthesis route involves the hydrolytic kinetic resolution of α-naphthyl glycidyl ether to provide enantiomerically pure derivatives, showcasing the compound's versatility in stereochemical applications (Bose et al., 2005).
Molecular Structure Analysis
The molecular structure of glycidyl 1-naphthyl ether features an epoxy group attached to a naphthyl ring, contributing to its reactivity and ability to form polymers with unique properties. This structure is key to its application in creating polymers with specific mechanical, thermal, and electrical properties.
Chemical Reactions and Properties
Glycidyl 1-naphthyl ether undergoes various chemical reactions, including copolymerization with other monomers to form polymers with desired characteristics. For example, copolymerization with carbon dioxide and glycidyl ethers using a cobalt salen catalyst produces aliphatic poly(ether 1,2-glycerol carbonate)s, highlighting its role in developing sustainable polymer materials (Konieczynska et al., 2015).
Scientific Research Applications
Genotoxicity and Allergic Reactions : Allyl glycidyl ether, a related compound, can form DNA adducts, potentially causing genotoxic effects. Its use in epoxy materials may also increase the risk of allergic reactions (Plná, Segerbäck, & Schweda, 1996).
Sensitization in Medical Applications : Alpha-naphthyl glycidyl ether is a strong sensitizer to various nickel and chromium concentrations, important for understanding its interactions in medical applications (Rudzki & Prystupa, 1994).
Pharmaceutical Synthesis : The kinetic resolution of (′)-naphthyl glycidyl ether provides highly enantioselective β-adrenergic blocking agents, such as (S)-naftopidil and (S)-propranolol (Bose, Reddy, & Chavhan, 2005).
Wood Processing : A study developed a procedure for synthesizing glycidyl ethers to improve wood properties by bonding bioactive compounds to wood (Rowell & Chen, 1994).
Polymer Science : The anionic copolymerization of glycidyl phenyl ether and 1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one (DHNP) produces high-temperature, rigid naphthalene-based polymers (Sudo, Zhang, & Endo, 2011).
Cationic Polymerization : The cationic polymerization of alkyl- and naphthyl glycidyl ethers in the presence of boron fluoride etherate leads to an increasing yield of oligomers with temperature, influencing polymer production (Getmanchuk, Mokrinskaya, & Yukhimets, 2004).
Functional Monomers in Polymerization : The versatile monomer 1-ethoxyethyl glycidyl ether (EEGE) offers a route to constructing copolymers containing glycidyl units (Zhang & Wang, 2015).
Mutagenicity Studies : Aromatic glycidyl ethers' mutagenicity with Salmonella has been studied, indicating the relationship between chemical structure and biological effects (Rosman, Chakraborty, Messerly, & Sinsheimer, 1988).
properties
IUPAC Name |
2-(naphthalen-1-yloxymethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-7,11H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYCPWLLBSSFBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030986 | |
Record name | Glycidyl 1-naphthyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycidyl 1-naphthyl ether | |
CAS RN |
2461-42-9 | |
Record name | 2-[(1-Naphthalenyloxy)methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2461-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycidyl 1-naphthyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2461-42-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=632 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycidyl 1-naphthyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(naphthyloxy)methyl]oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCIDYL 1-NAPHTHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07FN14F351 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.